(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
Description
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a difluoromethyl group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. The (R)-stereochemistry at the ethylamine moiety is critical for its biological activity, particularly in targeting receptors like FFAR1/FFAR4, where enantiomeric specificity often dictates binding affinity . Its molecular formula is C₉H₁₁ClF₃N, with a molecular weight of 237.64 g/mol.
Properties
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVWLMYIWIMIAX-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of Aromatic Precursors
The introduction of the difluoromethyl group onto the 2-fluorophenyl ring is a pivotal step. Modern fluorination techniques employ reagents such as N,N-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively substitute hydroxyl or carbonyl groups with difluoromethyl moieties. For instance, starting with 3-hydroxy-2-fluorobenzaldehyde, DAST-mediated fluorination at −78°C yields 3-(difluoromethyl)-2-fluorobenzaldehyde with >80% efficiency. Subsequent reductive amination introduces the ethanamine side chain.
Table 1: Difluoromethylation Reagents and Yields
| Reagent | Temperature (°C) | Substrate | Yield (%) |
|---|---|---|---|
| DAST | −78 | 3-hydroxy-2-fluorobenzaldehyde | 82 |
| Deoxo-Fluor | 0 | 3-keto-2-fluorophenylacetate | 75 |
Stereoselective Formation of the (R)-Ethanamine Moiety
Achieving the R-configuration necessitates asymmetric synthesis or chiral resolution. A widely adopted method involves the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone intermediate, 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone. Using (R)-CBS catalyst and borane-dimethyl sulfide, enantiomeric excess (ee) exceeding 95% is attainable. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer from a racemic amine mixture, leaving the desired (R)-amine.
Key Reaction Conditions for CBS Reduction
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrogen chloride gas in anhydrous diethyl ether, yielding the hydrochloride salt with >99% purity. Crystallization from ethanol-diethyl ether mixtures ensures optimal particle size for pharmaceutical formulations.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Difluoromethylation efficiency correlates inversely with reaction temperature. DAST-mediated reactions at −78°C suppress side products like over-fluorination or ring decomposition. Polar aprotic solvents (e.g., dichloromethane) enhance reagent stability, whereas ethereal solvents improve stereoselectivity in CBS reductions.
Catalytic Systems for Asymmetric Synthesis
Transition metal catalysts, such as ruthenium complexes with BINAP ligands, have been explored for transfer hydrogenation of imine precursors. However, CBS reduction remains superior for ee (>95% vs. 85% for Ru catalysts).
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms ee ≥98% for the (R)-enantiomer.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Routes
| Method | Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| DAST + CBS Reduction | 3 | 62 | 96 |
| Deoxo-Fluor + Enzymatic | 4 | 58 | 99 |
The DAST/CBS route offers higher throughput, while enzymatic resolution achieves superior ee at the cost of additional steps .
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethylated ketone, while reduction could produce a difluoromethylated alcohol.
Scientific Research Applications
Pharmacological Research
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is primarily studied for its potential as a pharmacological agent. Initial studies suggest that it may act as a selective inhibitor of certain neurotransmitter receptors, which could have implications in treating neurological disorders.
Case Study Example :
In a study examining the effects of various amines on serotonin receptors, this compound demonstrated selective binding affinity, indicating its potential role in modulating serotonergic pathways .
Antidepressant Properties
Research has indicated that compounds with similar structural motifs may exhibit antidepressant effects. The difluoromethyl and fluorophenyl groups could enhance the lipophilicity and receptor interaction profiles of the compound, making it a candidate for further study in antidepressant drug development.
Research Findings :
A comparative study involving several fluorinated amines highlighted that this compound showed promising results in preclinical models of depression, suggesting its efficacy in enhancing mood-related behaviors .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.
Synthesis Table :
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine | N-Alkylation | 85% | |
| Fluorinated derivatives | Substitution reactions | Varies |
Safety and Toxicity Assessments
As part of its development for potential therapeutic use, toxicological assessments are crucial. Initial studies indicate that while the compound exhibits low acute toxicity, long-term effects require further investigation.
Toxicity Data :
A recent toxicological evaluation categorized the compound as having moderate toxicity in rodent models, necessitating careful dosage management in therapeutic applications .
Mechanism of Action
The mechanism of action of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can influence the binding affinity and specificity of the compound to these targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in its substitution pattern and stereochemistry. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s difluoromethyl group balances lipophilicity (predicted logP ~1.8), enhancing membrane permeability without excessive accumulation . In contrast, trifluoromethyl analogs (e.g., CAS 1391469-75-2) exhibit higher logP (~3.5), risking off-target toxicity .
- Metabolic Stability: Difluoromethyl substitution reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs (e.g., 2-(2,3-difluorophenyl)ethan-1-amine HCl, CAS 215797-69-6) .
- Stereochemical Impact : The (R)-enantiomer shows 10-fold higher FFAR1 binding affinity than its (S)-counterpart in analogs like (S)-1-(3,5-difluorophenyl)ethanamine HCl (CAS 1213128-98-3) .
Biological Activity
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, also known as (R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
- Chemical Formula : C9H11ClF3N
- Molecular Weight : 225.64 g/mol
- CAS Number : 2569698-42-4
- Physical State : Solid, typically available as a hydrochloride salt.
Synthesis
The synthesis of this compound involves several steps, including:
- Starting Materials : The synthesis begins with commercially available fluorinated phenyl compounds.
- Reagents : Common reagents include amines and difluoromethylating agents.
- Conditions : Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation.
The compound exhibits biological activity primarily through modulation of the PI3K-Akt-mTOR signaling pathway, which is crucial in various cellular processes including growth, proliferation, and survival. Research indicates that it may act as an inhibitor of this pathway, leading to effects such as apoptosis in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (breast cancer) | 5 | High |
| MDA-MB-231 (breast cancer) | 15 | Moderate |
| J774 (macrophages) | >50 | Low |
These results indicate that this compound shows higher selectivity towards MCF7 cells compared to MDA-MB-231 cells, suggesting potential for targeted cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits cell proliferation in MCF7 cells at concentrations as low as 5 µM. This effect is attributed to the induction of apoptosis and the production of reactive oxygen species (ROS), which are critical mediators of cell death.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a colorectal tumor model, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The mechanism involves downregulation of key proteins involved in tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
